2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
One common synthetic route includes the reaction of 2-methyl-1,3-thiazole with a phenyl derivative under specific conditions to form the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its biological activity . Additionally, the sulfonylacetic acid moiety can enhance the compound’s solubility and bioavailability, contributing to its overall effectiveness.
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An antineoplastic drug used in cancer therapy. What sets this compound apart is its unique combination of the thiazole ring and the sulfonylacetic acid moiety, which may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
653588-49-9 |
---|---|
Molekularformel |
C12H11NO4S2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonylacetic acid |
InChI |
InChI=1S/C12H11NO4S2/c1-8-13-11(6-18-8)9-2-4-10(5-3-9)19(16,17)7-12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
HWNQACFIPKXGDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.